3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by chlorination and trifluoromethylation steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Agrochemicals: It may be used in the development of new pesticides or herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may interact with proteins involved in inflammatory pathways or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H9ClF3N3 |
---|---|
Molecular Weight |
311.69 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9ClF3N3/c1-8-12(15)13-19-10(9-5-3-2-4-6-9)7-11(14(16,17)18)21(13)20-8/h2-7H,1H3 |
InChI Key |
CAUMPGZQEBFBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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